Lorglumide, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It acts as a cholecystokinin antagonist with high selectivity for the cholecystokinin A subtype . This compound has been suggested as a potential treatment for various gastrointestinal problems, including stomach ulcers, irritable bowel syndrome, dyspepsia, constipation, and pancreatitis . its therapeutic role has not been clearly established, and it is widely used in scientific research .
準備方法
The preparation of Lorglumide, ®- involves synthetic routes and reaction conditions that are carefully controlled. One common method involves the condensation of N2-(3,4-dichlorobenzoyl)-N,N-dipentyl-D-α-glutamine with sodium hydroxide . This reaction results in the formation of Lorglumide sodium, which is then purified and isolated . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets pharmaceutical standards .
化学反応の分析
Lorglumide, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium hydroxide results in the formation of Lorglumide sodium .
科学的研究の応用
Lorglumide, ®- is widely used in scientific research due to its pharmacological properties. It is a useful tool for studying the functions of cholecystokinin and its receptors . Research applications include studies on gastrointestinal motility, pancreatic enzyme secretion, and the regulation of gastric acid secretion . Additionally, Lorglumide has been investigated for its potential therapeutic use in conditions such as pancreatitis, irritable bowel syndrome, and certain forms of cancer .
作用機序
The mechanism of action of Lorglumide, ®- involves its role as a cholecystokinin antagonist. It binds to cholecystokinin receptors, particularly the cholecystokinin A subtype, and inhibits their activity . This inhibition reduces gastrointestinal motility and gastric secretions . The molecular targets and pathways involved include the cholecystokinin receptors and the downstream signaling pathways that regulate gastrointestinal functions .
類似化合物との比較
Lorglumide, ®- can be compared with other cholecystokinin antagonists, such as proglumide and devazepide . While all these compounds inhibit cholecystokinin receptors, Lorglumide, ®- is unique in its high selectivity for the cholecystokinin A subtype . This selectivity makes it particularly useful for studying the specific functions of this receptor subtype in various physiological and pathological conditions .
Similar Compounds
- Proglumide
- Devazepide
- Lorglumide sodium
These compounds share similar mechanisms of action but differ in their selectivity and potency .
特性
CAS番号 |
118919-27-0 |
---|---|
分子式 |
C22H32Cl2N2O4 |
分子量 |
459.4 g/mol |
IUPAC名 |
(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m1/s1 |
InChIキー |
IEKOTSCYBBDIJC-LJQANCHMSA-N |
異性体SMILES |
CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
正規SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。